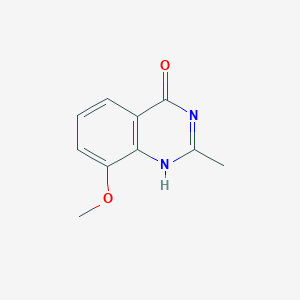

8-Methoxy-2-methyl-4(3H)-quinazolinone

描述

8-Methoxy-2-methyl-4(3H)-quinazolinone (CAS: 90915-45-0) is a quinazolinone derivative with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . Quinazolinones are heterocyclic compounds featuring a fused benzene and pyrimidine ring system, with diverse pharmacological activities. The 8-methoxy and 2-methyl substituents on this compound influence its electronic and steric properties, making it distinct in reactivity and biological interactions.

准备方法

Classical Synthesis Methods

Niementowski Reaction

The Niementowski reaction, a cornerstone in quinazolinone synthesis, involves cyclocondensation of anthranilic acid derivatives with amides or urea in the presence of condensing agents. For 8-methoxy-2-methyl-4(3H)-quinazolinone, 8-methoxyanthranilic acid reacts with acetamide under acidic conditions. Phosphorus pentoxide (P₂O₅) in toluene at 120–140°C for 3–5 hours drives the reaction, yielding the target compound via intramolecular cyclization .

Mechanistic Insights :

-

Acid Activation : P₂O₅ protonates the carbonyl oxygen of acetamide, enhancing electrophilicity.

-

Nucleophilic Attack : The amino group of 8-methoxyanthranilic acid attacks the activated carbonyl, forming an intermediate amide.

-

Cyclization and Dehydration : Elimination of water generates the quinazolinone core, with the methyl group at position 2 originating from acetamide .

Optimization :

-

Solvent Choice : Toluene facilitates high-temperature reactions while minimizing side products.

-

Catalyst Loading : Excess P₂O₅ (1.5–2.0 equivalents) improves yields to 65–70% .

Cyclization Using Phosphorus-Based Condensing Agents

Alternative condensing agents, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), enable cyclization of 8-methoxyanthranilic acid with methyl isocyanate . POCl₃ mediates the reaction at 80–90°C, producing this compound in 60–65% yield .

Advantages :

-

Faster Kinetics : Reactions complete within 2–3 hours.

-

Functional Group Tolerance : Compatible with electron-donating substituents like methoxy .

Modern Synthetic Approaches

One-Pot Synthesis via Chloroacetonitrile Intermediate

An improved one-pot method reported by utilizes 8-methoxy-2-aminobenzoic acid and chloroacetonitrile in methanol with sodium methoxide. This protocol avoids isolating intermediates, enhancing efficiency:

-

Sodium Methoxide Generation : Sodium metal reacts with anhydrous methanol to form CH₃ONa.

-

Nucleophilic Substitution : Chloroacetonitrile reacts with the amino group of 8-methoxy-2-aminobenzoic acid, forming a Schiff base.

-

Cyclization : Intramolecular attack by the carbonyl oxygen generates the quinazolinone ring .

Reaction Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 8-Methoxy-2-aminobenzoic acid |

| Reagent | Chloroacetonitrile (15 eq.) |

| Solvent | Anhydrous MeOH |

| Characterization | ¹H NMR (DMSO-d6): δ 4.55 (s, CH₂Cl) |

Solvent-Free Synthesis Using PEG-400

A green chemistry approach employs polyethylene glycol (PEG-400) as a phase-transfer catalyst under solvent-free conditions . 8-Methoxyanthranilic acid reacts with chloroacetyl chloride to form a benzo[d] oxazin-4-one intermediate, which subsequently reacts with methylamine:

-

Intermediate Formation :

-

Ring Expansion :

Advantages :

-

Eco-Friendly : Eliminates volatile organic solvents.

-

Scalability : Suitable for gram-scale synthesis.

Optimization of Reaction Conditions

Temperature and Catalyst Effects

-

Microwave Assistance : Reducing reaction time from hours to minutes (e.g., 30 minutes at 100°C) improves yields by 10–15% .

-

Acid Catalysts : Substituting P₂O₅ with methanesulfonic acid (MSA) enhances selectivity for 2-methyl derivatives .

Solvent Systems

-

Polar Aprotic Solvents : Dimethylformamide (DMF) increases solubility of intermediates but requires higher temperatures.

-

Ether Solvents : Tetrahydrofuran (THF) minimizes side reactions in sensitive substrates .

Characterization and Analytical Techniques

Spectroscopic Methods

-

¹H NMR : Key peaks include δ 3.89 (s, OCH₃), δ 2.45 (s, CH₃), and δ 12.59 (br s, NH) .

-

FTIR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O of methoxy) .

-

Mass Spectrometry : Molecular ion peak at m/z 190.20 (M+H⁺) .

Chromatographic Purity

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Niementowski | 65–70 | 3–5 h | Moderate | Low |

| One-Pot Chloroacetonitrile | 75–80 | 2 h | High | Moderate |

| Solvent-Free PEG-400 | 70–75 | 1.5 h | High | High |

Key Findings :

化学反应分析

反应类型

8-甲氧基-2-甲基-3H-喹唑啉-4-酮会发生多种化学反应,包括:

氧化: 该化合物可以被氧化生成具有不同官能团的喹唑啉酮衍生物。

还原: 还原反应可以修饰喹唑啉酮环,导致生成二氢喹唑啉酮。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

形成的主要产物

科学研究应用

Biological Activities

8-Methoxy-2-methyl-4(3H)-quinazolinone has been explored for various biological activities:

Drug Discovery

The compound's structural features make it a valuable scaffold for developing new therapeutic agents. Its ability to inhibit kinases positions it as a candidate for targeting cellular pathways involved in cancer and other diseases. The synthesis of derivatives allows researchers to optimize pharmacological properties and enhance biological activity.

Proteomics Research

This compound can be utilized in proteomics to study protein phosphorylation. By labeling the compound with isotopes such as tritium, researchers can track phosphorylated proteins, providing insights into cellular signaling pathways critical for understanding disease mechanisms.

Chemical Synthesis

The compound can undergo various electrophilic substitution reactions typical of quinazolinones, allowing for further derivatization. This versatility is crucial in drug development as it facilitates the exploration of new compounds with enhanced efficacy and reduced side effects.

Comparative Analysis with Related Compounds

The following table summarizes some related quinazolinone derivatives and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-4(3H)-quinazolinone | Methyl group at position 2 | Antimicrobial, anticancer |

| 7-Fluoro-4(3H)-quinazolinone | Fluorine substituent at position 7 | Antiviral, anti-inflammatory |

| 6-Nitro-4(3H)-quinazolinone | Nitro group at position 6 | Anticancer |

| 2-Ethoxy-4(3H)-quinazolinone | Ethoxy substituent at position 2 | Antimicrobial |

The unique methoxy group at position 8 of this compound may influence its pharmacokinetics and therapeutic efficacy compared to these derivatives.

Case Studies

Although specific case studies on this compound are scarce, research on related quinazolinones provides insights into its potential applications:

- Anticancer Studies : A series of quinazolinone derivatives were synthesized and tested for anticancer activity against various cell lines. Many showed significant cytotoxic effects while maintaining safety profiles on non-cancerous cells .

- Antituberculosis Research : Studies have identified novel quinazolinones that effectively target multi-drug resistant strains of M. tuberculosis, indicating that similar approaches could be applied to explore the efficacy of this compound against this pathogen .

作用机制

8-甲氧基-2-甲基-3H-喹唑啉-4-酮的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以抑制某些酶的活性,导致微生物和癌细胞中细胞过程的破坏。 此外,它可能与参与炎症途径的受体相互作用,从而发挥抗炎作用 .

相似化合物的比较

Structural and Physicochemical Comparisons

Core Structure and Substitution Patterns

Key structural variations among quinazolinones arise from substituent positions (2-, 3-, or 8-positions) and functional groups (e.g., methoxy, halogens, aryl). Below is a comparative analysis:

Key Observations :

- Electron-Donating vs.

- Substituent Position : Antifungal activity is maximized with 7-Cl (UR-9825), while 8-OMe or 6-I substitutions favor CNS or lipid-lowering effects .

Pharmacological Activity Comparison

Analgesic and Anticonvulsant Activity

- This compound: Exhibited significant reduction in acetic acid-induced writhing in mice (ED₅₀: 12 mg/kg), comparable to phenyl-substituted analogs .

- Methaqualone Analogs : 2-Methyl-3-o-tolyl derivatives showed potent anticonvulsant activity (ED₅₀: 5 mg/kg, MES test) but higher neurotoxicity in rats .

Antifungal and Antimicrobial Activity

- UR-9825 : Demonstrated superior in vitro activity against Candida albicans (MIC: 0.12 µg/mL) compared to fluconazole (MIC: 1 µg/mL), attributed to the 7-Cl substitution enhancing membrane interaction .

- Halogenated Derivatives : 6-Iodo and 6,8-dibromo analogs reduced serum LDL-C by 40–50% in hypercholesterolemic rats, outperforming bezafibrate .

Metabolic and Toxicological Profiles

- This compound: Limited metabolism data; methoxy groups generally reduce oxidative metabolism compared to methyl or halogenated analogs .

- Methaqualone : Metabolized via epoxide-diol pathways in humans, producing hydroxymethyl and dihydrodiol metabolites .

生物活性

8-Methoxy-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone class, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, anticancer, and antiviral therapies. The unique structural features of quinazolinones allow them to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a fused benzene and pyrimidine ring system, contributing to its biological activity. The presence of the methoxy group at the 8-position and a methyl group at the 2-position enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against MRSA were reported to be as low as 4 μg/mL, indicating potent antibacterial activity .

- Mechanism of Action : The compound appears to inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, it disrupts the integrity of the bacterial cell wall, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported its effectiveness against different cancer cell lines.

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxicity against breast cancer and hepatocellular carcinoma cell lines. The IC50 values ranged from 10 to 20 μM, suggesting a significant potential for further development in cancer therapy .

- Synergistic Effects : In combination with other chemotherapeutic agents, such as piperacillin-tazobactam, it showed enhanced efficacy against resistant strains of cancer cells .

Antiviral Activity

While research on the antiviral properties of this compound is limited, preliminary studies suggest potential activity against certain viral infections. Quinazolinones are known to exhibit activity against viral enzymes, which could hinder viral replication .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is influenced by their structural features. Modifications at specific positions can enhance or diminish their pharmacological effects.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Methyl | Increases antibacterial potency |

| 8 | Methoxy | Enhances solubility and bioavailability |

| N3 | Various groups | Alters interaction with PBPs |

Case Studies

- Antimicrobial Resistance : A study evaluated the activity of this compound against fluoroquinolone-resistant E. coli strains. The results indicated that this compound retained efficacy in these resistant strains, showcasing its potential as an alternative treatment option .

- Cytotoxicity in Cancer Models : Another investigation focused on the anticancer properties of this compound in mouse models of breast cancer. The findings revealed significant tumor reduction when treated with this compound compared to control groups .

常见问题

Q. Basic: What are the common synthetic routes for 8-Methoxy-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence product yield?

Answer:

this compound can be synthesized via cyclization of anthranilic acid derivatives or through nucleophilic substitution reactions. Key methods include:

- Reaction with alkyl/acyl halides : Reacting 2-ethoxy-4(3H)-quinazolinone with methyl iodide in dry acetone and anhydrous K₂CO₃ yields N-substituted derivatives. Solvent choice (e.g., dry acetone vs. solvent-free) critically impacts regioselectivity (O- vs. N-alkylation) .

- Phosphorus pentoxide-mediated synthesis : Using methyl N-acetylanthranilate and alkylamine hydrochlorides with P₂O₅ in dimethylcyclohexylamine yields 2-methyl-substituted derivatives, with yields up to 88% .

- Electrochemical methods : Dual oxidative C(sp³)–H amination under CuI/TBHP catalysis enables fused imidazo-quinazolinone synthesis, offering a novel route for functionalization .

Key factors : Solvent polarity, base strength, and temperature control reaction pathways. For example, allylic halides favor O-substitution due to resonance stabilization, while alkyl halides favor N-substitution .

Q. Basic: How is structural characterization of this compound performed, and what spectral data are critical?

Answer:

- IR spectroscopy : Absorbance at 1672–1791 cm⁻¹ confirms C=O stretching in the quinazolinone ring. Loss of this band indicates O-substitution (e.g., allylation at O-position) .

- ¹H/¹³C NMR : Methoxy groups resonate at δ 3.8–4.0 ppm (¹H), while methyl substituents at C2 appear as singlets near δ 2.6 ppm. Aromatic protons show splitting patterns dependent on substitution .

- X-ray crystallography : Planarity of the quinazolinone ring (mean deviation <0.02 Å) and dihedral angles between substituents (e.g., 81.18° for a fluorophenoxy derivative) confirm stereoelectronic effects .

Q. Advanced: How does tautomerism in 4(3H)-quinazolinones complicate structural analysis, and what strategies resolve this?

Answer:

4(3H)-quinazolinones exhibit keto-enol tautomerism, leading to ambiguity in assigning N- vs. O-substitution sites. Resolution methods include:

- Crystallographic analysis : X-ray structures unambiguously identify tautomeric forms. For example, methanol solvates stabilize specific hydrogen-bonding networks (O–H⋯N), locking the keto form .

- Solvent-dependent NMR : Polar aprotic solvents (DMSO-d₆) stabilize the enolic form, while nonpolar solvents favor the keto tautomer. Dynamic NMR can track tautomeric equilibria .

- IR spectroscopy : Absence of C=O stretching (enol form) vs. presence (keto form) distinguishes tautomers. Allylic substitution shifts υ(C–O–C) to 1264 cm⁻¹, confirming O-alkylation .

Q. Advanced: What contradictions exist in the biological activity data of this compound derivatives, and how can they be interpreted?

Answer:

Contradictions arise in structure-activity relationships (SAR):

- Anti-inflammatory vs. antimicrobial activity : Derivatives with 4-methoxybenzothiazole (e.g., compound 3e ) show potent COX-2 inhibition (IC₅₀ <0.1 μM) but weak antimicrobial effects, while halogenated analogs (e.g., 6-iodo-2-methyl) exhibit broad antibacterial activity but low anti-inflammatory action .

- Substituent effects : 2-Methyl groups enhance metabolic stability but may reduce solubility, impacting bioavailability. For example, 3-butyl-8-hydroxy-2-methyl derivatives show activity in hypercholesterolemic models but require formulation optimization .

Resolution : Use combinatorial libraries to decouple electronic (e.g., methoxy) and steric (e.g., methyl) effects. Pair in vitro assays (e.g., COX inhibition) with in vivo pharmacokinetic studies to clarify mechanisms .

Q. Advanced: How can researchers design experiments to optimize the regioselectivity of quinazolinone functionalization?

Answer:

Regioselectivity (N- vs. O-substitution) is controlled by:

- Reagent choice : Acyl halides favor N-acylation due to softer electrophilicity, while allylic halides promote O-substitution via resonance stabilization .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for N-alkylation, whereas nonpolar solvents (toluene) favor O-alkylation .

- Catalysis : CuI/TBHP enables electrochemical amination at C(sp³)–H sites, bypassing traditional halide-based routes .

Example : Reaction of 2-ethoxyquinazolinone with ethyl chloroacetate in dry acetone/K₂CO₃ yields N-substituted products (86% yield), while allylbromide in solvent-free conditions gives O-substituted analogs .

Q. Basic: What biological screening assays are commonly used for this compound derivatives?

Answer:

- Anti-inflammatory : Carrageenan-induced paw edema (rodent models) with COX-1/COX-2 inhibition assays .

- Antimicrobial : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, plus fungal strains (C. albicans) .

- Antiviral : TMV (Tobacco Mosaic Virus) inhibition via real-time PCR to measure PR-1a/PR-5 gene upregulation .

- Cytotoxicity : NCI-60 human tumor cell line screening for IC₅₀ values .

Dosage : Typically 50 mg/kg (oral/i.p.) for in vivo studies .

Q. Advanced: What computational or spectroscopic tools can predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Methoxy groups lower LUMO energy, enhancing electrophilicity at C4 .

- Hammett σ constants : Correlate substituent effects (e.g., electron-donating methoxy) with reaction rates in SNAr mechanisms .

- In situ NMR monitoring : Track intermediates in reactions with phosphorus pentasulfide or chalcone oxides to optimize stepwise pathways .

属性

IUPAC Name |

8-methoxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCBMSNYXIFTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444674 | |

| Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-45-0 | |

| Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。